molecular formula C15H13N3O4 B2559850 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]acetamide CAS No. 688773-25-3

2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2559850
CAS No.: 688773-25-3
M. Wt: 299.286
InChI Key: XBJLGZFQKJGGLQ-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinazolinone core (2,4-dioxo-1,2,3,4-tetrahydroquinazoline) linked via an acetamide bridge to a furan-2-ylmethyl group. The quinazolinone scaffold is known for its diverse pharmacological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties . Its synthesis typically involves coupling reactions between quinazolinone derivatives and substituted acetamides, as seen in structurally related compounds .

Properties

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c19-13(16-8-10-4-3-7-22-10)9-18-14(20)11-5-1-2-6-12(11)17-15(18)21/h1-7H,8-9H2,(H,16,19)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJLGZFQKJGGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]acetamide typically involves the reaction of a quinazoline derivative with a furan-containing reagent. One common method involves the condensation of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline with furan-2-carbaldehyde in the presence of a suitable catalyst under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinazoline derivatives and substituted furan compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites of enzymes, inhibiting their activity, while the furan moiety may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

Compound Name Key Structural Features Synthesis Yield (%) Melting Point (°C) Biological Activity Source
Target Compound Tetrahydroquinazolinone + furan-2-ylmethyl acetamide Not reported Not reported Not reported (hypothesized anticonvulsant)
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Chlorophenyl substitution on benzyl group Multi-step synthesis Not reported Anticonvulsant activity demonstrated
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyl-2H-triazinoquinazolin-6-yl)thio]acetamide Thiadiazole + triazinoquinazoline + thioether linkage 89.4% (Method A) 266–270 Not explicitly reported
N-(4-Phenylthiazol-2-yl)-2-(4-nitroquinoxalin-2-yloxy)acetamide Thiazole + nitroquinoxaline + triazole linker Not reported Not reported Anticancer (via click chemistry)
2-((4-Amino-5-(furan-2-yl)-triazol-3-yl)sulfanyl)-N-acetamides Triazole + sulfanyl group + furan substituent 56.6–89.4% 262–270 Anti-exudative activity (10 mg/kg)

Key Observations:

  • In contrast, the furan-2-ylmethyl group in the target compound may favor interactions with polar residues in enzymes or receptors . Thioether and sulfanyl linkages (e.g., in and ) introduce sulfur atoms, which can influence redox properties and metabolic stability compared to the oxygen-rich acetamide bridge in the target compound .
  • The tetrahydroquinazolinone core in the target compound offers a rigid planar structure for stacking interactions .
  • Biological Activity Trends: Anti-exudative activity: Compounds with triazole-sulfanyl groups (-11) showed dose-dependent inhibition of inflammation (10 mg/kg), comparable to diclofenac. The target compound’s furan substitution may similarly modulate inflammatory pathways . Antimicrobial activity: Thiazolidinones () demonstrated efficacy against S. aureus and E. coli, suggesting that the tetrahydroquinazolinone core in the target compound could be explored for similar applications .

Computational and Experimental Data

  • Docking Studies : Triazole-containing analogues () showed strong binding to kinase active sites, while thiadiazole derivatives () exhibited favorable interactions with bacterial enzymes. The target compound’s furan group may mimic these interactions via lone-pair electrons .
  • Solubility : The furan-2-ylmethyl group likely improves aqueous solubility compared to chlorophenyl or nitro-substituted analogues, as seen in compound BA99878 () .

Biological Activity

The compound 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]acetamide (commonly referred to as the quinazolin derivative) has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of quinazolin derivatives typically involves the condensation of appropriate amines and carbonyl compounds. The specific compound of interest can be synthesized through a multi-step process that includes cyclization reactions leading to the formation of the quinazoline ring, followed by acylation with furan-containing moieties.

Biological Activity

The biological activity of this compound has been investigated across various studies focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities.

Anticancer Activity

  • Mechanism of Action : The quinazolin derivative has been shown to induce apoptosis in cancer cells through mitochondrial dysfunction and caspase activation. Studies indicate that it affects mitochondrial membrane potential, leading to cell death in various cancer cell lines including A549 (lung cancer) and U87-MG (glioblastoma) .
  • IC50 Values : The compound exhibits promising IC50 values in the nanomolar range:
    • A549 cells: IC50 = 50 nM
    • U87-MG cells: IC50 = 56.5 nM
    • These values suggest a potent anticancer activity compared to standard chemotherapeutics like doxorubicin .
  • Selectivity : The selectivity index (SI) for non-cancerous cells is significantly higher than for cancer cells, indicating a favorable safety profile .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Preliminary data suggest that it may inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

  • Inhibition Studies : In vitro studies demonstrated that the quinazolin derivative could reduce levels of inflammatory cytokines such as IL-1β and inhibit COX activity. This was evidenced by significant reductions in edema in animal models compared to control treatments .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResultReference
Anticancer ActivityA549 Cell LineIC50 = 50 nM
Anticancer ActivityU87-MG Cell LineIC50 = 56.5 nM
Anti-inflammatoryCOX InhibitionSignificant reduction in IL-1β levels
Mitochondrial DysfunctionJC-1 AssayInduced loss of membrane potential

Case Study: Efficacy on Cancer Cell Lines

In a comparative study involving multiple compounds derived from the quinazoline scaffold, it was observed that the specific compound exhibited superior activity against a range of cancer cell lines while maintaining lower toxicity towards normal cells. The study highlighted its potential as a lead compound for further development in cancer therapeutics .

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